REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:14])[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.[C:15](O[C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])(OC(C)(C)C)=O.[Na+].[Cl-]>C1COCC1>[CH:6]([O:5][CH:4]([CH3:3])[CH3:15])([CH3:7])[CH3:13].[C:10]([C:9]1[CH:12]=[CH:13][C:6]([O:5][CH2:4][CH:3]([OH:14])[CH2:2][NH:1][C:23](=[O:24])[O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[CH:7][CH:8]=1)#[N:11] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(COC1=CC=C(C#N)C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the combined organics were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting oil (70 g) was filtered through a plug of silica
|
Type
|
CUSTOM
|
Details
|
crystallised from diethyl ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(OCC(CNC(OC(C)(C)C)=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |